molecular formula C24H21N5O5 B4097483 2-{5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-nitrophenyl}-4-methylphthalazin-1(2H)-one

2-{5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-nitrophenyl}-4-methylphthalazin-1(2H)-one

Cat. No.: B4097483
M. Wt: 459.5 g/mol
InChI Key: LJXSBSKEXKKFGR-UHFFFAOYSA-N
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Description

2-{5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-nitrophenyl}-4-methylphthalazin-1(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including a furan ring, a piperazine ring, a nitrophenyl group, and a phthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-nitrophenyl}-4-methylphthalazin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Mechanism of Action

The mechanism of action of 2-{5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-nitrophenyl}-4-methylphthalazin-1(2H)-one involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-nitrophenyl}-4-methylphthalazin-1(2H)-one is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse chemical reactions make it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-nitrophenyl]-4-methylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O5/c1-16-18-5-2-3-6-19(18)23(30)28(25-16)21-15-17(8-9-20(21)29(32)33)26-10-12-27(13-11-26)24(31)22-7-4-14-34-22/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXSBSKEXKKFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=CC(=C3)N4CCN(CC4)C(=O)C5=CC=CO5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-nitrophenyl}-4-methylphthalazin-1(2H)-one
Reactant of Route 2
Reactant of Route 2
2-{5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-nitrophenyl}-4-methylphthalazin-1(2H)-one
Reactant of Route 3
Reactant of Route 3
2-{5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-nitrophenyl}-4-methylphthalazin-1(2H)-one
Reactant of Route 4
Reactant of Route 4
2-{5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-nitrophenyl}-4-methylphthalazin-1(2H)-one
Reactant of Route 5
Reactant of Route 5
2-{5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-nitrophenyl}-4-methylphthalazin-1(2H)-one
Reactant of Route 6
Reactant of Route 6
2-{5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-nitrophenyl}-4-methylphthalazin-1(2H)-one

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